molecular formula C11H19NO2 B2816708 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide CAS No. 1154208-94-2

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide

Cat. No.: B2816708
CAS No.: 1154208-94-2
M. Wt: 197.278
InChI Key: WQBCEFNNFJDTIJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(4-oxocyclohexyl)propanamide is a tertiary amide characterized by a branched aliphatic chain (2,2-dimethylpropanamide) and a 4-oxocyclohexyl substituent on the nitrogen atom. The 4-oxocyclohexyl group introduces a ketone functionality within the cyclohexane ring, which may influence hydrogen bonding, solubility, and molecular conformation.

Properties

IUPAC Name

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBCEFNNFJDTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154208-94-2
Record name 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide typically involves the reaction of 4-oxocyclohexanecarboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The nature of the N-substituent significantly impacts melting points, solubility, and molecular packing. Key analogs include:

Compound Name Substituent Melting Point (°C) Molecular Weight (g/mol) Key Features Reference
2,2-Dimethyl-N-(pyridin-3-yl)propanamide Pyridinyl Not reported 178.23 N–H⋯N hydrogen bonds; chain structure
2,2-Dimethyl-N-(4-methylbenzyl)propanamide 4-Methylbenzyl 94–96 205.3 High density (0.975 g/cm³)
3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide 4-Nitrophenyl (electron-withdrawing) Not reported 256.68 Enhanced reactivity due to nitro group
2,2-Dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide 4-Trifluoromethylphenyl Not reported 245.24 Fluorine-induced polarity

Key Observations :

  • Aromatic vs. Alicyclic Substituents : Pyridinyl and aryl substituents (e.g., 4-methylbenzyl) promote planar molecular conformations and π-π stacking, whereas the 4-oxocyclohexyl group in the target compound may induce steric hindrance and intramolecular C–H⋯O interactions .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in propanamide derivatives are critical for crystal lattice stability:

  • Pyridinyl Derivatives : In 2,2-dimethyl-N-(pyridin-3-yl)propanamide, N–H⋯N hydrogen bonds form infinite chains along the [100] direction, with an intramolecular C–H⋯O interaction stabilizing the conformation .
  • Benzopyranyl Derivatives : N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)propanamide exhibits hydrogen bonds involving the amide N–H and ketone O, creating layered structures .
  • 4-Oxocyclohexyl Analogs (Hypothetical) : The ketone in the 4-oxocyclohexyl group could act as a hydrogen bond acceptor, forming N–H⋯O interactions similar to those observed in benzopyranyl derivatives. This may lead to dimeric or sheet-like packing rather than chain structures.

Biological Activity

2,2-Dimethyl-N-(4-oxocyclohexyl)propanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features. This compound contains a propanamide backbone with a dimethyl group and a cyclohexyl moiety, which may contribute to its biological activity. Understanding its biological properties is essential for exploring potential applications in pharmaceuticals and other areas.

  • Molecular Formula : C_{12}H_{21}NO
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 1154208-94-2
  • Purity : 95%
  • Storage Temperature : -10°C

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, indicating a potential area for future research. However, preliminary studies suggest that the structural characteristics of this compound may influence its interaction with biological targets.

  • Binding Affinity : Interaction studies are crucial for determining the binding affinity of this compound to various biological receptors and enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to elucidate these interactions.
  • Pharmacokinetics and Pharmacodynamics : Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) will provide insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable features:

Compound NameStructural FeaturesSimilarity to this compound
2-(3-Oxocyclohexyl)acetic acidContains a cyclohexyl groupHigh similarity due to similar functional groups
7-Cyclohexyl-7-oxoheptanoic acidCyclohexyl and carbonyl functionalitiesModerate similarity; longer carbon chain
8-Cyclohexyl-8-oxooctanoic acidCyclohexyl group with extended chainModerate similarity; longer carbon chain
6-Cyclohexyl-6-oxohexanoic acidCyclohexyl and carbonyl functionalitiesModerate similarity; shorter carbon chain
4-Cyclohexyl-4-oxobutyric acidCyclohexyl groupModerate similarity; different functional groups

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